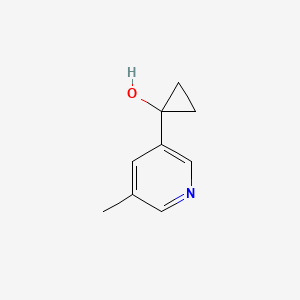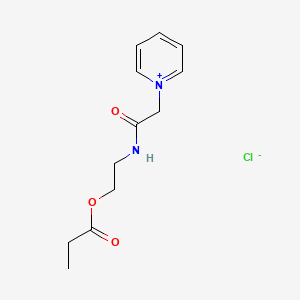
Undecoylium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecoylium Chloride Iodine is a cationic detergent formed as a complex of iodine with this compound. It is typically used as a topical antigermicidal agent . This compound is known for its antiseptic properties and is used in various applications, including veterinary medicine and personal care products .
Métodos De Preparación
Undecoylium Chloride Iodine is synthesized by forming a complex of iodine with this compound. The preparation involves mixing this compound with iodine under controlled conditions to form the desired complex . Industrial production methods typically involve the use of large-scale reactors where the reactants are combined and allowed to react under specific temperature and pressure conditions to ensure the formation of the complex .
Análisis De Reacciones Químicas
Undecoylium Chloride Iodine undergoes various chemical reactions, including:
Oxidation: The iodine component can undergo oxidation reactions, forming iodate or periodate compounds under specific conditions.
Reduction: The iodine can be reduced to iodide ions in the presence of reducing agents.
Substitution: The chloride ion in this compound can be substituted with other anions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium thiosulfate, and various anions for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Undecoylium Chloride Iodine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for testing antiseptic properties.
Biology: It is used in microbiological studies to test the efficacy of antiseptics and disinfectants.
Medicine: It is used in topical antiseptic formulations for wound care and infection prevention.
Industry: It is used in personal care products, veterinary medicine, and as a disinfectant in various industrial applications
Mecanismo De Acción
The mechanism of action of Undecoylium Chloride Iodine involves the disruption of microbial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of microbial cell membranes, leading to cell lysis and death. The iodine component further enhances its antimicrobial activity by oxidizing essential cellular components, leading to the inactivation of microbial cells .
Comparación Con Compuestos Similares
Undecoylium Chloride Iodine is similar to other cationic surfactants and antiseptics, such as lapyrium chloride and benzalkonium chloride. its unique combination with iodine gives it enhanced antiseptic properties compared to these compounds. Similar compounds include:
Lapyrium Chloride: Used as a biocide and antistatic agent in personal care products.
Benzalkonium Chloride: A widely used antiseptic and disinfectant in various applications.
This compound Iodine stands out due to its dual action as a cationic detergent and an iodine-based antiseptic, providing broad-spectrum antimicrobial activity .
Propiedades
Número CAS |
1337-59-3 |
|---|---|
Fórmula molecular |
C12H17ClN2O3 |
Peso molecular |
272.73 g/mol |
Nombre IUPAC |
2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl propanoate;chloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-2-12(16)17-9-6-13-11(15)10-14-7-4-3-5-8-14;/h3-5,7-8H,2,6,9-10H2,1H3;1H |
Clave InChI |
OSCJJMKLQGAGML-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13584905.png)
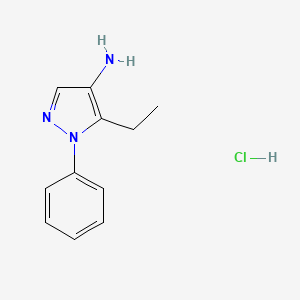
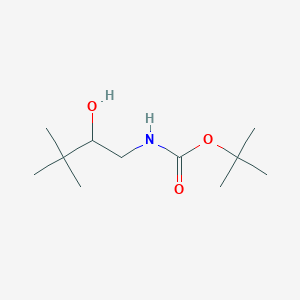
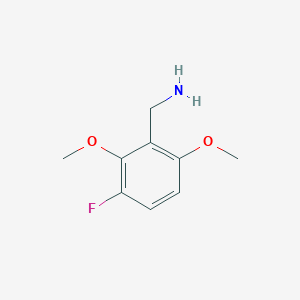
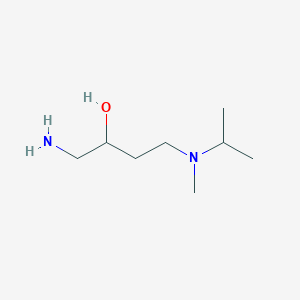
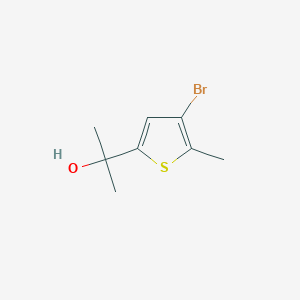
![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)
![N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13584945.png)
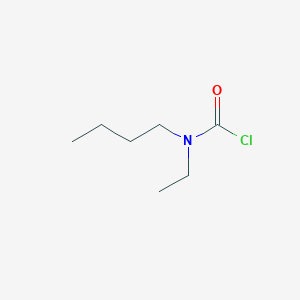
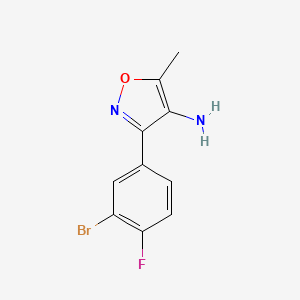
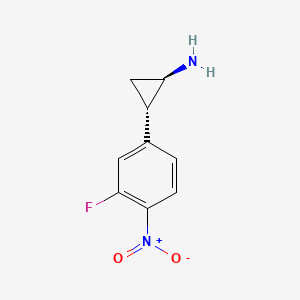
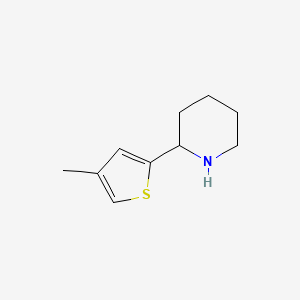
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)
